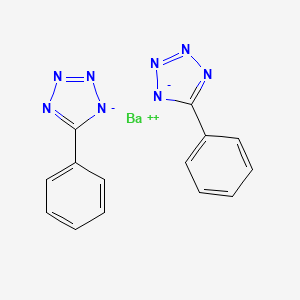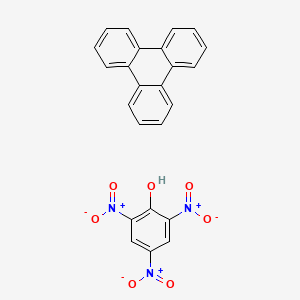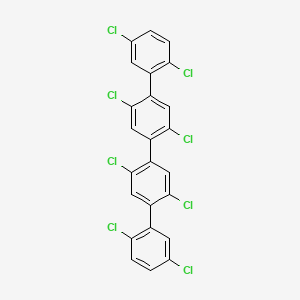
Octachloroquaterphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dichloro-2-[2,5-dichloro-4-(2,5-dichlorophenyl)phenyl]-5-(2,5-dichlorophenyl)benzene is a highly chlorinated aromatic compound. This compound is characterized by its multiple chlorine substitutions on a benzene ring, making it a member of the polychlorinated biphenyl family. These compounds are known for their stability and resistance to degradation, which makes them useful in various industrial applications but also raises environmental and health concerns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dichloro-2-[2,5-dichloro-4-(2,5-dichlorophenyl)phenyl]-5-(2,5-dichlorophenyl)benzene typically involves multiple steps of chlorination and coupling reactions. The process begins with the chlorination of benzene to form 1,4-dichlorobenzene. This intermediate is then subjected to further chlorination and coupling reactions to introduce additional chlorine atoms and phenyl groups at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound involves controlled chlorination reactions using chlorine gas and a suitable catalyst, such as iron(III) chloride. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the selective chlorination of the benzene ring. The final product is purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-dichloro-2-[2,5-dichloro-4-(2,5-dichlorophenyl)phenyl]-5-(2,5-dichlorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are typically carried out in non-polar solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives where chlorine atoms are replaced by other functional groups.
Oxidation Reactions: The major products are oxidized derivatives such as quinones.
Reduction Reactions: The major products are less chlorinated derivatives or fully dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,4-dichloro-2-[2,5-dichloro-4-(2,5-dichlorophenyl)phenyl]-5-(2,5-dichlorophenyl)benzene has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chlorination on the reactivity and stability of aromatic compounds.
Biology: Used to study the effects of polychlorinated biphenyls on biological systems, including their toxicity and bioaccumulation.
Medicine: Investigated for its potential use in developing new drugs and therapeutic agents, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Used as an intermediate in the synthesis of other chlorinated aromatic compounds and as a component in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-dichloro-2-[2,5-dichloro-4-(2,5-dichlorophenyl)phenyl]-5-(2,5-dichlorophenyl)benzene involves its interaction with cellular components, leading to various biological effects. The compound can interact with enzymes and receptors, disrupting normal cellular functions. It can also generate reactive oxygen species, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. The molecular targets and pathways involved in its mechanism of action include:
Enzymes: Inhibition of cytochrome P450 enzymes, leading to altered metabolism of other compounds.
Receptors: Binding to aryl hydrocarbon receptors, leading to changes in gene expression and cellular responses.
Oxidative Stress Pathways: Generation of reactive oxygen species, leading to activation of antioxidant defense mechanisms and induction of oxidative damage.
Vergleich Mit ähnlichen Verbindungen
1,4-dichloro-2-[2,5-dichloro-4-(2,5-dichlorophenyl)phenyl]-5-(2,5-dichlorophenyl)benzene can be compared with other similar compounds, such as:
Polychlorinated Biphenyls (PCBs): Similar in structure and properties, but differ in the number and position of chlorine atoms on the benzene ring.
Polychlorinated Dibenzodioxins (PCDDs): Similar in terms of chlorination and stability, but differ in their dioxin structure and higher toxicity.
Polychlorinated Dibenzofurans (PCDFs): Similar in terms of chlorination and stability, but differ in their furan structure and higher toxicity.
The uniqueness of 1,4-dichloro-2-[2,5-dichloro-4-(2,5-dichlorophenyl)phenyl]-5-(2,5-dichlorophenyl)benzene lies in its specific chlorination pattern and its resulting chemical and biological properties, which make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89590-80-7 |
|---|---|
Molekularformel |
C24H10Cl8 |
Molekulargewicht |
581.9 g/mol |
IUPAC-Name |
1,4-dichloro-2-[2,5-dichloro-4-(2,5-dichlorophenyl)phenyl]-5-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C24H10Cl8/c25-11-1-3-19(27)13(5-11)15-7-23(31)17(9-21(15)29)18-10-22(30)16(8-24(18)32)14-6-12(26)2-4-20(14)28/h1-10H |
InChI-Schlüssel |
JKXNGANXBOZLMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)C3=C(C=C(C(=C3)Cl)C4=C(C=CC(=C4)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


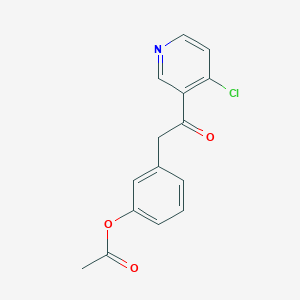
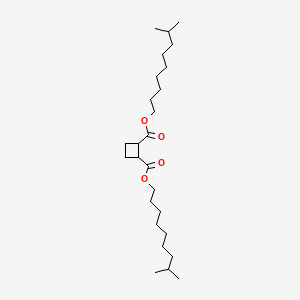
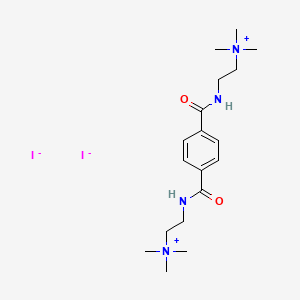

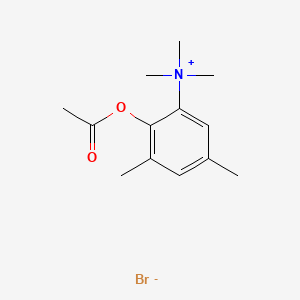
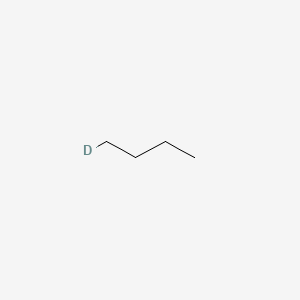
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
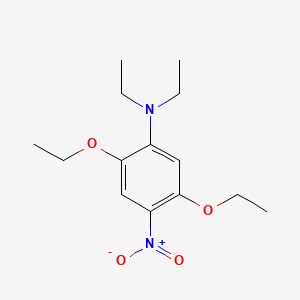
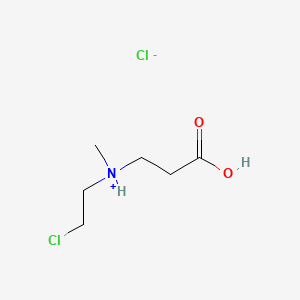
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)


